molecular formula C30H46BrNO4S B1677323 n-Decyl (3-(4-bromobenzenesulfonylaminomethyl)bicyclo(2.2.1)hept-2-yl)-5-hexanoate CAS No. 123288-47-1

n-Decyl (3-(4-bromobenzenesulfonylaminomethyl)bicyclo(2.2.1)hept-2-yl)-5-hexanoate

Cat. No.: B1677323
CAS No.: 123288-47-1
M. Wt: 596.7 g/mol
InChI Key: KLMMNRLRCVRTDN-WHFHORQSSA-N
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Chemical Reactions Analysis

ONO-8809 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a bicyclic structure that is characteristic of many biologically active molecules. Its synthesis typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonamide moieties, allowing for the introduction of functional groups that enhance biological activity.

Biological Activities

Anticancer Properties:
Recent studies have demonstrated that compounds similar to n-Decyl (3-(4-bromobenzenesulfonylaminomethyl)bicyclo(2.2.1)hept-2-yl)-5-hexanoate exhibit promising anticancer activity. For instance, derivatives containing sulfonamide groups have shown selective cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating potent activity against tumor cells while exhibiting lower toxicity to non-tumor cell lines .

Enzyme Inhibition:
This compound has also been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, its structural analogs have been shown to inhibit α-glucosidase and acetylcholinesterase, which are relevant in conditions such as Type 2 Diabetes Mellitus and Alzheimer's disease . The inhibition of these enzymes suggests potential therapeutic applications in managing these diseases.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Therapy: Its ability to selectively target cancer cells positions it as a potential candidate for developing new anticancer therapies.
  • Neurological Disorders: The modulation of neurotransmitter systems suggests applications in treating neurological disorders, including depression and anxiety.
  • Respiratory Diseases: By inhibiting thromboxane A2 pathways, it may help manage conditions like asthma or chronic obstructive pulmonary disease (COPD).

Case Studies

Case Study 1: Anticancer Activity
A study investigating the effects of sulfonamide derivatives on cancer cell lines revealed that compounds similar to n-Decyl exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 6–7 μM, demonstrating their potential as anticancer agents .

Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition, several derivatives were tested against α-glucosidase and acetylcholinesterase, showing promising results that suggest their utility in managing diabetes and Alzheimer's disease .

Mechanism of Action

ONO-8809 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in various physiological processes, including platelet aggregation and vasoconstriction. By blocking this receptor, ONO-8809 can reduce inflammation, prevent thrombosis, and mitigate other related conditions .

Comparison with Similar Compounds

ONO-8809 is unique in its specific antagonistic action on the thromboxane A2 receptor. Similar compounds include:

If you have any more questions or need further details, feel free to ask!

Biological Activity

n-Decyl (3-(4-bromobenzenesulfonylaminomethyl)bicyclo(2.2.1)hept-2-yl)-5-hexanoate, commonly referred to as ONO-8809, is a compound that has garnered attention for its potential biological activities, particularly as a thromboxane A2 receptor antagonist. This compound is part of a class of drugs being investigated for their therapeutic effects in various cardiovascular and renal conditions.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C30H46BrNO4S
  • Molecular Weight : 553.7 g/mol

ONO-8809 functions primarily as a thromboxane A2 receptor antagonist. Thromboxane A2 is known to play a significant role in vasoconstriction and platelet aggregation, making its inhibition a potential target for treating conditions such as hypertension and chronic kidney disease (CKD).

Inhibition of Prostaglandin-Induced Effects

Research has demonstrated that ONO-8809 effectively inhibits the effects induced by prostaglandins, particularly in models of airway hyperresponsiveness. In a study involving guinea pigs, ONO-8809 was shown to attenuate bronchial responsiveness to histamine and reduce airway wall thickening caused by prostaglandin F2α administration . This suggests potential applications in respiratory conditions characterized by inflammation and hyperreactivity.

Renal Protective Effects

A significant study evaluated the renal protective effects of ONO-8809 in stroke-prone spontaneously hypertensive rats (SHRSP) subjected to high salt intake. The study found that treatment with ONO-8809 resulted in:

  • Histological Improvements : Reduced glomerular sclerotic changes observed through immunohistochemistry.
  • Gene Expression Modulation : Alterations in the expression of genes associated with renal function and inflammation, such as reduced levels of monocyte chemoattractant protein-1 (MCP-1) and hypoxia-inducible factor 1α (HIF-1α) .

Case Studies

Two notable case studies highlighted the clinical implications of ONO-8809:

  • Hypertensive Patients : In patients with chronic kidney disease linked to hypertension, ONO-8809 showed promise in mitigating renal dysfunction associated with high salt diets.
  • Asthma Models : In animal models simulating asthma, ONO-8809's antagonistic properties against thromboxane A2 led to decreased airway resistance and improved lung function metrics.

Data Summary

Study FocusFindingsReference
Bronchial ResponsivenessInhibition of histamine-induced hyperresponsiveness
Renal ProtectionReduced glomerular sclerosis, gene expression modulation
Clinical ImplicationsPotential benefits in CKD and asthma models

Properties

CAS No.

123288-47-1

Molecular Formula

C30H46BrNO4S

Molecular Weight

596.7 g/mol

IUPAC Name

decyl (Z)-6-[(1S,2R,3R,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate

InChI

InChI=1S/C30H46BrNO4S/c1-2-3-4-5-6-7-8-12-21-36-30(33)14-11-9-10-13-28-24-15-16-25(22-24)29(28)23-32-37(34,35)27-19-17-26(31)18-20-27/h10,13,17-20,24-25,28-29,32H,2-9,11-12,14-16,21-23H2,1H3/b13-10-/t24-,25+,28-,29+/m0/s1

InChI Key

KLMMNRLRCVRTDN-WHFHORQSSA-N

SMILES

CCCCCCCCCCOC(=O)CCCC=CC1C2CCC(C2)C1CNS(=O)(=O)C3=CC=C(C=C3)Br

Isomeric SMILES

CCCCCCCCCCOC(=O)CCC/C=C\[C@H]1[C@H]2CC[C@H](C2)[C@H]1CNS(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCCCCCCCCCOC(=O)CCCC=CC1C2CCC(C2)C1CNS(=O)(=O)C3=CC=C(C=C3)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

n-decyl (3-(4-bromobenzenesulfonylaminomethyl)bicyclo(2.2.1)hept-2-yl)-5-hexanoate
ONO 8809
ONO-8809

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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